7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole derivative, followed by cyclization to form the triazolopyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory properties.
Uniqueness
7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties, enhancing its binding affinity and specificity for certain molecular targets .
Properties
Molecular Formula |
C8H13N5 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
7-cyclopropyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C8H13N5/c9-7-11-8-10-4-3-6(5-1-2-5)13(8)12-7/h5-6H,1-4H2,(H3,9,10,11,12) |
InChI Key |
RIAVUPRRJCAPBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCNC3=NC(=NN23)N |
Origin of Product |
United States |
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